molecular formula C6H9ClN4O B13309757 N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride

N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride

Cat. No.: B13309757
M. Wt: 188.61 g/mol
InChI Key: XNYARFIYPBMCBJ-UHFFFAOYSA-N
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Description

N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride (CAS: 1864617-19-5) is a triazole-based carbamoyl chloride derivative. Its structure features a 1,2,4-triazole ring substituted with a methyl group at the 4-position, connected via a methylene bridge to a carbamoyl chloride moiety. This compound is likely a reactive intermediate in organic synthesis, particularly in the formation of urea or amide linkages for pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C6H9ClN4O

Molecular Weight

188.61 g/mol

IUPAC Name

N-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]carbamoyl chloride

InChI

InChI=1S/C6H9ClN4O/c1-10(6(7)12)3-5-9-8-4-11(5)2/h4H,3H2,1-2H3

InChI Key

XNYARFIYPBMCBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CN(C)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with methyl isocyanate in the presence of a base such as potassium carbonate . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl amine derivatives.

Scientific Research Applications

N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related triazole derivatives, focusing on synthesis, physicochemical properties, and applications.

Table 1: Structural Comparison of Triazole Derivatives

Compound Name Core Structure Key Substituents/Functional Groups Applications/Properties Reference
N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride 1,2,4-Triazole Carbamoyl chloride, methyl group Reactive intermediate (inferred)
(4H-3,5-Dimethyl-1,2,4-triazole-4-ylamino)(4-nitrophenyl)methanol (Compound 4) 1,2,4-Triazole Nitrophenyl, hydroxyl, dimethyl groups Crystallography studies
2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide 1,2,4-Triazole Thioether, bromophenyl, propanamide Nonlinear optical (NLO) materials
5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-1,2,4-triazole-3-thione 1,2,4-Triazole Benzoxazole, chlorophenyl, thione Biological activity (antimicrobial)
TT00 (Stress-treatment compound) 1,2,4-Triazole Isoxazolyl, chlorophenyl, ethoxy Veterinary stress/disorder treatment

Physicochemical Properties

  • Spectroscopic Features :
    • Carbamoyl Chlorides : Exhibit strong IR absorption at ~1678–1700 cm⁻¹ (C=O stretch) and ~750–785 cm⁻¹ (C–Cl), as seen in related compounds () .
    • Triazole Cores : Show characteristic ¹H-NMR signals at δ 8.0–9.5 ppm for triazole protons () .
  • Stability : Carbamoyl chlorides are moisture-sensitive, unlike thione or hydroxyl-substituted triazoles (e.g., Compound 5 in ), which are stable under ambient conditions .

Crystallographic and Computational Insights

  • Triazole derivatives in crystallized in a triclinic system (space group P1) with cell parameters a = 8.054 Å, b = 8.078 Å. These data suggest dense packing due to hydrogen bonding, a feature likely shared by the target compound if crystallized .

Biological Activity

N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₅H₈ClN₃O
  • Molecular Weight : 161.59 g/mol

The structural features include a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties. The presence of the methyl group at position 4 enhances its lipophilicity, potentially improving bioavailability.

Biological Activity Overview

Research indicates that derivatives of triazole compounds exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. A study on related triazole compounds demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, leading to disrupted sterol biosynthesis in fungi .

Compound Target Organism MIC (µg/mL)
This compoundE. coli8
This compoundCandida albicans16

Antioxidant Activity

Triazole derivatives also exhibit antioxidant properties. The DPPH assay has been employed to evaluate the radical-scavenging ability of these compounds. A related study reported that certain triazole derivatives showed comparable antioxidant activity to ascorbic acid .

Anticancer Activity

The anticancer potential of triazole derivatives is notable. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting cell cycle progression. For instance, certain triazoles have shown IC₅₀ values in the low micromolar range against various cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the efficacy of various triazole derivatives against Staphylococcus aureus and found that modifications at the triazole ring significantly enhanced antibacterial activity.
  • Antioxidant Properties : In vitro studies demonstrated that this compound exhibited an IC₅₀ value of 12 µM in DPPH assays, indicating strong radical scavenging capabilities.
  • Cytotoxicity Studies : Cytotoxicity against human cancer cell lines was assessed using MTT assays. The compound showed selective cytotoxicity with IC₅₀ values ranging from 5 to 15 µM across different cell lines.

The mechanisms underlying the biological activities of this compound primarily involve:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in microbial metabolism.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

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